molecular formula C6H8NO+ B13396916 1-Hydroxy-4-methylpyridin-1-ium

1-Hydroxy-4-methylpyridin-1-ium

Cat. No.: B13396916
M. Wt: 110.13 g/mol
InChI Key: KBWCJCSTDQPGLN-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methylpyridin-1-ium is a quaternary ammonium ion derived from pyridine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its structural similarity to other biologically active pyridinium compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylpyridin-1-ium can be synthesized through the methylation of pyridine. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to pyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-Hydroxy-4-methylpyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hydroxy-4-methylpyridin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to induce chemopreventive phase II-enzymes via the Nrf2/ARE pathway . This pathway is crucial for cellular defense against oxidative stress and inflammation.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-4-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl group at the 1-position and methyl group at the 4-position make it a versatile compound for various applications.

Properties

Molecular Formula

C6H8NO+

Molecular Weight

110.13 g/mol

IUPAC Name

1-hydroxy-4-methylpyridin-1-ium

InChI

InChI=1S/C6H8NO/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/q+1

InChI Key

KBWCJCSTDQPGLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[N+](C=C1)O

Origin of Product

United States

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